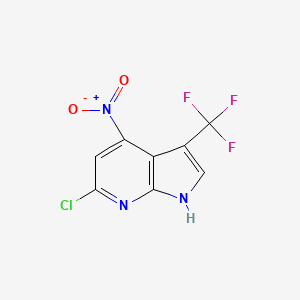

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Description

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole is a substituted derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a heterocyclic scaffold widely studied for its pharmaceutical and agrochemical applications . The compound features a 7-azaindole core substituted at the 3-position with a trifluoromethyl group, the 4-position with a nitro group, and the 6-position with a chlorine atom. The trifluoromethyl group is notable for its electron-withdrawing effects and lipophilicity, which can improve membrane permeability and metabolic resistance . The nitro group at C-4 may influence π-stacking interactions in kinase binding pockets, while the chloro substituent at C-6 could impact steric hindrance or halogen bonding .

Properties

IUPAC Name |

6-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(15(16)17)6-3(8(10,11)12)2-13-7(6)14-5/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXNYYPMIUUHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176736 | |

| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892414-50-5 | |

| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892414-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole typically involves multi-step organic reactions. One common method includes the nitration of 6-chloro-3-(trifluoromethyl)indole followed by the introduction of the aza group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The reaction is usually carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide or other nucleophilic reagents.

Major Products Formed:

Reduction: 6-Chloro-4-amino-3-(trifluoromethyl)-7-azaindole.

Substitution: 6-Methoxy-4-nitro-3-(trifluoromethyl)-7-azaindole.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against HIV. Research has shown that certain derivatives of 7-azaindoles, including 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole, exhibit significant activity as reverse transcriptase inhibitors. These compounds are designed to interfere with the replication of the HIV virus by targeting the reverse transcriptase enzyme, which is crucial for viral RNA conversion into DNA .

Key Findings:

- Mechanism of Action: The compound acts by inhibiting the reverse transcriptase enzyme, which is essential for HIV replication.

- Combination Therapy: It is often used in combination with other antiviral agents to enhance efficacy against HIV .

2. Anticancer Activity

Recent studies have also explored the anticancer potential of 7-azaindole derivatives, including this compound. These compounds have shown promise as inhibitors of cyclin-dependent kinase 8 (CDK8), a protein that plays a vital role in cancer cell proliferation.

Case Study:

A study designed and synthesized a series of 7-azaindole derivatives, where one compound exhibited potent inhibitory activity against CDK8 with an IC50 value of 51.3 nM. This compound also demonstrated significant antitumor activity in acute myeloid leukemia models .

3. Trypanosomiasis Treatment

In the context of neglected tropical diseases, specifically human African trypanosomiasis (HAT), derivatives of 7-azaindoles have been identified as growth inhibitors of Trypanosoma brucei, the causative agent of HAT. High-throughput screening led to the identification of several promising candidates that inhibit the parasite's growth effectively.

Key Metrics:

- Potency: Compounds such as NEU-1207 and NEU-1208 showed pEC50 values greater than 7.0 against T. brucei.

- Pharmacokinetics: Although some candidates demonstrated good in vitro activity, challenges such as blood-brain barrier penetration limited their progression to clinical trials .

Table 1: Summary of Antiviral Activity

| Compound Name | Activity Type | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | Reverse Transcriptase Inhibitor | TBD | Effective in combination therapy |

| (R)-N-(benzoyl)-3-methyl-N'-[(4-methoxy-7-azaindol-3-yl)-oxoacetyl]-piperazine | Reverse Transcriptase Inhibitor | TBD | Stronger efficacy reported |

Table 2: Anticancer Activity Against CDK8

| Compound Name | Cancer Type | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound from Study | Acute Myeloid Leukemia | 51.3 ± 4.6 | CDK8 Inhibition |

| NEU-1208 | Acute Myeloid Leukemia | TBD | CDK8 Inhibition |

Table 3: Trypanosomiasis Inhibition Metrics

| Compound Name | Activity Type | pEC50 Value | Blood-Brain Barrier Penetration |

|---|---|---|---|

| NEU-1207 | Anti-trypanosomal | >7.0 | Poor |

| NEU-1208 | Anti-trypanosomal | >7.0 | Poor |

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

7-Azaindole derivatives are extensively explored for kinase inhibition, autophagy modulation, and antimicrobial activity. Below is a comparative analysis of key analogues:

Key Insights

Substitution Patterns: Dual Substitution (C5/C6): Compound 10w-j (5-Br, 6-Me) demonstrates that dual substitution synergistically enhances autophagy inhibition, likely due to optimized steric and electronic interactions . In contrast, single C6 substitution (e.g., Cl or Me) shows negligible improvement , suggesting the target compound’s C6-Cl may require complementary groups (e.g., C3-CF₃, C4-NO₂) for efficacy. C3 Trifluoromethyl vs. Carboxamide: The trifluoromethyl group at C3 may offer superior metabolic stability compared to carboxamide derivatives, which are prone to enzymatic hydrolysis .

Selectivity and Stability :

- 7-Azaindole scaffolds generally exhibit lower CYP-450 inhibition compared to indole analogues, reducing drug-drug interaction risks .

- The nitro group at C4 in the target compound may confer selectivity for kinases or autophagy-related proteins, analogous to nitro-substituted kinase inhibitors .

Physicochemical Properties :

- While direct data on the target compound’s properties are lacking, structural analogues suggest:

- Lipophilicity : The trifluoromethyl group increases logP, enhancing cell permeability .

- Metabolic Stability : Chloro and nitro groups may slow oxidative metabolism, extending half-life .

Research Findings and Implications

- Autophagy Inhibition: The unfunctionalized 7-azaindole (Entry 9, IC₅₀ ~10 µM) serves as a baseline, while dual-substituted analogues like 10w-j achieve sub-100 nM potency . The target compound’s C3-CF₃ and C4-NO₂ may mimic this synergy, though experimental validation is needed.

- Kinase Selectivity : C3-carboxamide derivatives show enhanced selectivity for Rho kinase over PKA, but their poor microsomal stability limits utility . The trifluoromethyl group in the target compound could address this limitation.

Biological Activity

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (CAS No. 892414-50-5) is a synthetic compound belonging to the azaindole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chloro group at the 6-position

- Nitro group at the 4-position

- Trifluoromethyl group at the 3-position

- Azaindole core , which contributes to its biological activity

This structure enhances lipophilicity and may influence interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing potential applications in treating neglected tropical diseases, particularly those caused by Trypanosoma brucei, as well as its role as a kinase inhibitor.

Antiparasitic Activity

A study on a series of 3,5-disubstituted-7-azaindoles highlighted the compound’s effectiveness against T. brucei, the causative agent of human African trypanosomiasis (HAT). The compound exhibited significant inhibitory effects with a promising pEC50 value greater than 7.0, indicating high potency against this parasite .

| Compound | pEC50 Value | Activity |

|---|---|---|

| NEU-1207 | >7.0 | Anti-trypanosomal |

| NEU-1208 | >7.0 | Anti-trypanosomal |

| NEU-1209 | <6.5 | Less potent |

Kinase Inhibition

The azaindole derivatives have been extensively studied for their potential as kinase inhibitors. Specifically, compounds with similar structural features have been shown to selectively inhibit cyclin-dependent kinases (CDKs) and other related kinases, which are crucial for cell cycle regulation and cancer therapy . The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity and selectivity.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of azaindole derivatives. The following key points summarize findings related to SAR for compounds similar to this compound:

- Substitution Effects : Methylation or tosylation at the indole nitrogen results in loss of activity against T. brucei.

- Positioning of Functional Groups : The interchangeability of substituents at the 3 and 5 positions does not significantly affect potency, suggesting flexibility in design.

- Hydrogen Bonding : The hydrogen bond donor/acceptor capability of the azaindole core is essential for maintaining activity .

Case Studies

- In Vivo Studies : A preclinical investigation into a related azaindole derivative demonstrated that while it was effective in vitro, it failed to penetrate the blood-brain barrier effectively, limiting its utility for stage 2 HAT treatments .

- Molecular Docking Studies : Computational studies provided insights into potential protein-ligand interactions, showing that trifluoromethyl groups participate in hydrogen bonding with enzyme targets, enhancing biological activity .

Q & A

Q. What are the regioselective synthetic strategies for 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole?

- Methodological Answer : The synthesis involves sequential halogenation and nitration steps. A regioselective bromination of 4-chloro-3-nitro-7-azaindole can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by trifluoromethylation via cross-coupling reactions (e.g., Ullmann or copper-mediated). Key steps include isolating intermediates via direct crystallization to minimize impurities, as demonstrated in large-scale syntheses (>50 kg) with 46% overall yield and 97% purity . For trifluoromethyl group introduction, palladium-catalyzed cyanation/reduction sequences or halogen exchange (e.g., Cl → CF₃) may be employed, leveraging steric and electronic effects of substituents .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : High-resolution techniques such as X-ray crystallography confirm regiochemistry, while ¹H/¹³C NMR and HPLC-MS verify purity and substitution patterns. For example, crystallographic data for analogous 7-azaindole derivatives (e.g., 5-bromo-4-chloro-3-nitro-7-azaindole) reveal planar aromatic systems with substituent orientations critical for intermolecular interactions . FT-IR and UV-Vis spectroscopy further characterize functional groups and electronic transitions, with UV spectra often showing absorbance shifts due to nitro and trifluoromethyl groups .

Advanced Research Questions

Q. How can computational methods optimize derivatives for kinase inhibition?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking (e.g., CDOCKER, Discovery Studio 3.5) predict binding affinities and substituent effects. For example, CHARMM force fields minimize ligand conformations, while hydrogen bonding and π-π stacking interactions with kinase active sites (e.g., CDK8, Raf-B) guide substituent selection. Substituents like chloro, nitro, and trifluoromethyl enhance hydrophobic interactions, as shown in studies where 7-azaindole derivatives achieved IC₅₀ values of 51.3 nM against CDK8 .

Q. What mechanisms underlie its antitumor activity in platinum complexes?

- Methodological Answer : Cisplatin analogs with 7-azaindole ligands exhibit cytotoxicity by binding DNA and disrupting replication. Fluorescence quenching assays and ICP-MS track cellular uptake, while GSH/GMP interaction studies reveal competitive binding with biomolecules. For instance, halogenated 7-azaindole-Pt(II) complexes show enhanced cytotoxicity (IC₅₀ < 10 µM in leukemia cells) due to improved lipophilicity and DNA adduct formation . Apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (flow cytometry) confirm G1-phase arrest and STAT5 phosphorylation inhibition .

Q. How do substituents influence metabolic stability against aldehyde oxidase (AO)?

- Methodological Answer : In vitro metabolic assays (e.g., liver microsomes) identify AO-mediated oxidation at the 2-position. Substituting the 2-position with methyl or ethyl groups reduces AO metabolism, as shown by increased half-life (t₁/₂ > 120 min) in rodent models. Surprisingly, 7-azaindazole analogs do not improve stability despite nitrogen substitution, highlighting the need for empirical optimization . LC-MS/MS pharmacokinetic profiling and metabolite identification (e.g., using Q-TOF) validate stability improvements .

Q. How to resolve contradictions in substituent effects on cytotoxicity?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies compare mono- vs. di-halogenated derivatives. For example, 3-chloro-5-bromo-7-azaindole-Pt(II) shows higher cytotoxicity (IC₅₀ = 2.1 µM) than 4-chloro analogs, attributed to enhanced DNA cross-linking efficiency. Comparative genomics (e.g., CRISPR screens) and transcriptomic profiling (RNA-seq) identify target pathways, while isothermal titration calorimetry (ITC) quantifies biomolecule binding affinities .

Methodological Notes

- Key Techniques : Regioselective halogenation (NBS, Cu catalysts), Suzuki-Miyaura coupling for trifluoromethylation , DFT/docking for kinase inhibitor design , and microsomal stability assays .

- Critical Data : IC₅₀ values for CDK8 (51.3 nM) , Pt(II) complex cytotoxicity (IC₅₀ < 10 µM) , and AO metabolic half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.